molecular formula C28H28N4O3 B2615978 5-bromo-N-{2-[butyl(ethyl)amino]ethyl}-1-(cyclopropylcarbonyl)indoline-6-sulfonamide CAS No. 1029724-63-7

5-bromo-N-{2-[butyl(ethyl)amino]ethyl}-1-(cyclopropylcarbonyl)indoline-6-sulfonamide

Cat. No. B2615978
CAS RN: 1029724-63-7
M. Wt: 468.557
InChI Key: OFNWOLUHEAIUSH-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-{2-[butyl(ethyl)amino]ethyl}-1-(cyclopropylcarbonyl)indoline-6-sulfonamide” is a complex organic molecule. It contains several functional groups, including an indoline ring, a sulfonamide group, and a bromine atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the indoline ring might be formed through a Fischer indole synthesis or a similar reaction . The bromine atom could be introduced through a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The indoline ring is a common structural motif in many biologically active compounds .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom could be replaced by other groups in a nucleophilic substitution reaction . The sulfonamide group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a bromine atom and a sulfonamide group could make the compound relatively polar, affecting its solubility in different solvents.

Scientific Research Applications

Neuroprotective Effects

The compound N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide has been studied for its neuroprotective effects. It has been found to have potential efficacy as an acetylcholinesterase inhibitor (AChEI), which could be beneficial in treating neurodegenerative disorders like Alzheimer’s disease .

Anti-Aluminium Toxicity

This compound has also been found to have protective effects against aluminium-induced neurotoxicity. It was found to prevent lipid peroxidation and protein damage, and restore the levels of endogenous antioxidant enzymes .

Chemical Synthesis

N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction. It can also be used to prepare cyclic amine substituted Tröger’s base derivatives and functionalized bis(mercaptoimidazolyl)borates .

Anti-Tubercular Activity

The compound 5-bromo-N-{2-[butyl(ethyl)amino]ethyl}-1-(cyclopropylcarbonyl)indoline-6-sulfonamide has been studied for its anti-tubercular activity. It has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra .

Anti-Allergic Activity

N-(2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide has been studied for its anti-allergic activities. Some derivatives of this compound have shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .

Anti-Cancer Activity

Indole derivatives, such as the ones , have been found to possess various biological activities, including anti-cancer activity. They have been found to be effective in the treatment of different types of cancer cells .

Safety and Hazards

As with any chemical compound, handling “5-bromo-N-{2-[butyl(ethyl)amino]ethyl}-1-(cyclopropylcarbonyl)indoline-6-sulfonamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices .

Future Directions

The study of indoline derivatives is an active area of research, and new compounds with this structure are being synthesized and tested for various applications, particularly in medicinal chemistry . This compound could potentially be studied for its biological activity and could serve as a starting point for the development of new drugs or other products.

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-19-7-9-20(10-8-19)27(33)30-25-23-5-3-4-6-24(23)29-26(25)28(34)32-17-15-31(16-18-32)21-11-13-22(35-2)14-12-21/h3-14,29H,15-18H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNWOLUHEAIUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide

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